Fructo-oligosaccharide DP14/GF13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

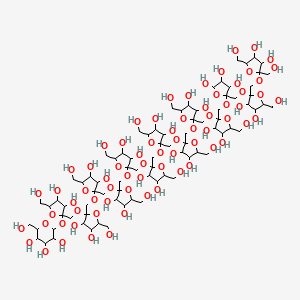

Fructo-oligosaccharideDP14/GF13 is a type of fructooligosaccharide, which is a carbohydrate composed of short chains of fructose molecules. These compounds are known for their prebiotic properties, meaning they promote the growth of beneficial bacteria in the gut. Fructooligosaccharides are naturally found in various fruits and vegetables, and they are also produced synthetically for use in food and health products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fructo-oligosaccharideDP14/GF13 can be synthesized enzymatically using fructosyltransferases and β-fructofuranosidases. These enzymes catalyze the transfer of fructosyl groups from sucrose to acceptor molecules, forming fructooligosaccharides of varying chain lengths. The reaction conditions, such as temperature, pH, and enzyme concentration, are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods: Industrial production of fructooligosaccharides typically involves the enzymatic synthesis method mentioned above. The process begins with the extraction of enzymes from microbial sources, followed by the enzymatic conversion of sucrose into fructooligosaccharides. The crude product is then purified to remove monosaccharides and other byproducts, resulting in a high-purity fructooligosaccharide preparation .

Analyse Chemischer Reaktionen

Types of Reactions: Fructo-oligosaccharideDP14/GF13 primarily undergoes fermentation reactions in the gut, where it is metabolized by beneficial bacteria. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal physiological conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of fructooligosaccharides are sucrose and the enzymes fructosyltransferases and β-fructofuranosidases. The reaction conditions include a temperature range of 50-60°C and a pH of around 5-6 .

Major Products Formed: The major products formed from the enzymatic synthesis of fructooligosaccharides are short-chain fructooligosaccharides with varying degrees of polymerization. These products are then used as prebiotics in various food and health products .

Wissenschaftliche Forschungsanwendungen

Fructo-oligosaccharideDP14/GF13 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic synthesis processes.

Biology: It is studied for its effects on gut microbiota and its role in promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus

Medicine: Fructooligosaccharides are investigated for their potential health benefits, including improving digestive health, enhancing immune function, and reducing the risk of certain diseases

Industry: They are used as functional ingredients in food products to improve texture, taste, and nutritional value. .

Wirkmechanismus

Fructo-oligosaccharideDP14/GF13 exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes and reaches the colon intact, where it is fermented by beneficial bacteria. This fermentation process produces short-chain fatty acids, such as acetate, propionate, and butyrate, which lower the pH of the colon and inhibit the growth of pathogenic bacteria. Additionally, the growth of beneficial bacteria enhances the gut barrier function and modulates the immune response .

Vergleich Mit ähnlichen Verbindungen

Inulin: A longer-chain fructooligosaccharide found in plants like chicory and Jerusalem artichoke.

Levan: A fructooligosaccharide with β (2→6) linkages, found in some bacteria and plants.

Neo-fructooligosaccharides: Fructooligosaccharides with different glycosidic linkages, produced by specific enzymatic processes

Eigenschaften

Molekularformel |

C83H140O71 |

|---|---|

Molekulargewicht |

2274.0 g/mol |

IUPAC-Name |

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C83H140O71/c84-1-27-40(98)53(111)54(112)70(140-27)154-83(67(125)52(110)39(13-96)152-83)26-139-81(66(124)51(109)38(12-95)151-81)23-136-79(64(122)49(107)36(10-93)149-79)21-134-77(62(120)47(105)34(8-91)147-77)19-132-75(60(118)45(103)32(6-89)145-75)17-130-73(58(116)43(101)30(4-87)143-73)16-129-74(59(117)44(102)31(5-88)144-74)18-131-76(61(119)46(104)33(7-90)146-76)20-133-78(63(121)48(106)35(9-92)148-78)22-135-80(65(123)50(108)37(11-94)150-80)24-138-82(68(126)55(113)69(127)153-82)25-137-72(57(115)42(100)29(3-86)142-72)15-128-71(14-97)56(114)41(99)28(2-85)141-71/h27-70,84-127H,1-26H2 |

InChI-Schlüssel |

NXICBNWFXRXYFJ-UHFFFAOYSA-N |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)O)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.